BenchChemオンラインストアへようこそ!

Rilmenidine-d4

Imidazoline receptor pharmacology Receptor binding selectivity Centrally acting antihypertensive

Rilmenidine-d4 is the definitive deuterium-labeled isotopologue of Rilmenidine, engineered exclusively as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS quantification. Unlike unlabeled Rilmenidine—which is mass-indistinguishable from the analyte and cannot correct for ion suppression—or structural analogs with divergent retention times, Rilmenidine-d4 co-elutes with the target analyte while providing a distinct mass shift for accurate matrix-effect correction. This ensures FDA/EMA-compliant bioanalytical method validation, robust pharmacokinetic profiling (AUC, Cmax, t1/2), and reliable bioequivalence assessment. Supplied at ≥98% purity with long-term storage stability (3 years at -20°C).

Molecular Formula C10H16N2O
Molecular Weight 184.27 g/mol
CAS No. 85047-14-9
Cat. No. B1590402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilmenidine-d4
CAS85047-14-9
Molecular FormulaC10H16N2O
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)NC3=NCCO3
InChIInChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12)/i5D2,6D2
InChIKeyCQXADFVORZEARL-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rilmenidine-d4 (CAS 85047-14-9) Procurement Guide: Deuterated Analytical Standard for Quantitative MS


Rilmenidine-d4 (CAS 85047-14-9) is the deuterium-labeled isotopologue of the centrally acting antihypertensive agent Rilmenidine [1]. Rilmenidine exerts its therapeutic effect as a selective I1 imidazoline receptor agonist with an inhibitory constant (Ki) of 6.1 nM, while exhibiting a 14-fold lower affinity for the alpha-2 adrenergic receptor (Ki = 87 nM) . Rilmenidine-d4 is specifically synthesized and certified for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows .

Why Unlabeled Rilmenidine Cannot Substitute for Rilmenidine-d4 in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard such as Rilmenidine-d4 with its unlabeled analog (Rilmenidine) or a structural analog introduces critical analytical bias and fails to meet regulatory standards for method validation [1]. The fundamental requirement for accurate quantification is the co-elution and near-identical ionization efficiency of the analyte and internal standard [2]. Unlabeled Rilmenidine is indistinguishable from the analyte in the mass spectrometer, rendering it incapable of correcting for matrix effects, extraction recovery variability, or ion suppression/enhancement [1]. Structural analogs, by contrast, may exhibit divergent chromatographic retention times and disparate ionization responses under electrospray ionization conditions, leading to inaccurate concentration calculations that compromise pharmacokinetic parameter estimation and bioequivalence assessments [2].

Rilmenidine-d4 Quantitative Evidence for Analytical and Procurement Differentiation


I1 Imidazoline Receptor Binding Selectivity of Rilmenidine-Derived Pharmacophore

Rilmenidine demonstrates a high degree of selectivity for I1 imidazoline receptors over alpha-2 adrenergic receptors. In competitive radioligand binding assays using bovine rostral ventrolateral medulla homogenates (for I1) and prefrontal cortex homogenates (for alpha-2), the Ki value for I1 receptors is 6.1 nM, while the Ki for alpha-2 adrenergic receptors is 87 nM . This establishes the pharmacophore that Rilmenidine-d4 traces in analytical workflows.

Imidazoline receptor pharmacology Receptor binding selectivity Centrally acting antihypertensive

Isotopic Purity for Accurate Mass Spectrometry Quantification

The commercial standard for Rilmenidine-d4 is supplied with a certified purity of ≥99% for deuterated forms (d1-d4) . This high isotopic purity is critical for ensuring that the internal standard signal does not interfere with the analyte (Rilmenidine) signal at its native mass-to-charge ratio (m/z).

LC-MS/MS method validation Stable isotope-labeled internal standard Bioanalytical chemistry

Reduction of Matrix Effect Variability in Biological Sample Quantification

Stable isotope-labeled internal standards such as Rilmenidine-d4 are proven to compensate for matrix effects and extraction recovery inconsistencies in LC-MS/MS bioanalysis [1]. While structural analogs may show differential ionization suppression, a deuterated IS co-elutes with the analyte, ensuring that the analyte/IS peak area ratio remains constant despite variable matrix effects across plasma samples from different subjects or time points [2].

Pharmacokinetic study Bioequivalence Matrix effect correction

Kinetic Isotope Effect and Metabolic Stability Advantage of Deuterated Compounds

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs [1]. Replacing protium with deuterium is used to reduce the rate of biotransformation via the kinetic isotope effect (KIE), leading to an improvement in pharmacokinetic characteristics with the same therapeutic effect [2]. For the imidazoline class, deuteration strategies prioritize metabolic stability without altering target binding affinity [3].

Deuterium isotope effect Metabolic stability Pharmacokinetic modulation

Defined Long-Term Storage Stability for Robust Inventory Management

Rilmenidine-d4 exhibits well-characterized storage stability. The compound is stable as a powder for up to 3 years when stored at -20°C, for 2 years at 4°C, and as a solvent stock solution for 6 months at -80°C [1]. This ensures reliable performance across multi-year research projects.

Compound stability Storage condition Reagent procurement

Rilmenidine-d4 Optimal Application Scenarios for Bioanalytical and R&D Procurement


Quantitative Bioanalysis of Rilmenidine in Pharmacokinetic and Bioequivalence Studies

Rilmenidine-d4 is the definitive internal standard for the quantification of Rilmenidine in human plasma, serum, and urine by LC-MS/MS . Its use is essential for generating pharmacokinetic profiles (AUC, Cmax, t1/2) that meet regulatory standards (FDA, EMA) for bioanalytical method validation [1]. The high isotopic purity ensures accurate calibration curves across the therapeutic concentration range of Rilmenidine, which is critical for demonstrating bioequivalence between generic and innovator formulations [2].

Mechanistic Studies of I1 Imidazoline Receptor Pharmacology

In preclinical research investigating the role of I1 imidazoline receptors in hypertension, glucose metabolism, and renal function, Rilmenidine-d4 serves as a mass spectrometry tracer . Its class-level selectivity for I1 over alpha-2 receptors (14-fold) [1] ensures that the analytical signal corresponds to a well-defined pharmacophore. This enables precise correlation of drug exposure with pharmacodynamic endpoints in animal models of metabolic syndrome and hypertension [2].

Method Development and Validation for Clinical and Forensic Toxicology

Rilmenidine-d4 is a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV) . It is used to establish traceability for Rilmenidine quantification in clinical toxicology laboratories and forensic casework, where accurate identification and quantitation of the drug in post-mortem or ante-mortem specimens is required [1]. The established long-term storage stability (3 years at -20°C) supports its use as a primary reference material in accredited laboratories [2].

Metabolic Tracer Studies Leveraging the Deuterium Label

Beyond its role as an internal standard, Rilmenidine-d4 can be deployed as a stable isotope tracer to differentiate exogenously administered drug from endogenous or newly synthesized material in mechanistic pharmacokinetic studies . The potential for a deuterium kinetic isotope effect (KIE) to modulate the rate of biotransformation provides a research avenue for investigating metabolic pathways of imidazoline receptor agonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilmenidine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.